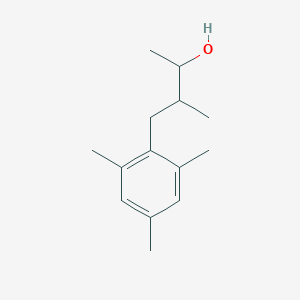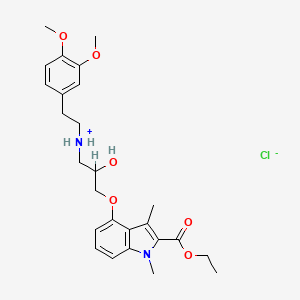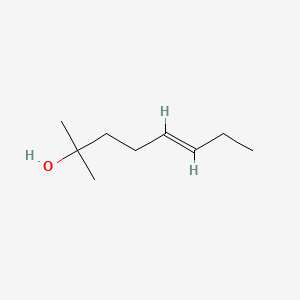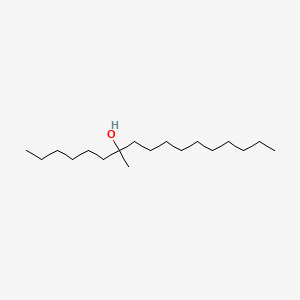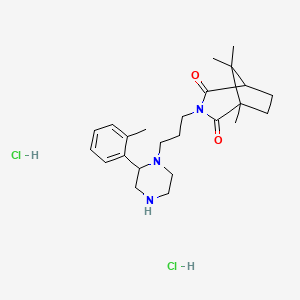
Triaminomethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaminomethyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triaminomethyl thiocyanate can be synthesized through various methods, including photochemical and electrochemical reactions. One common method involves the reaction of triaminomethane with thiocyanic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of green chemistry principles, such as photochemical and electrochemical techniques, is becoming increasingly popular to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Triaminomethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Triaminomethyl thiocyanate has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which triaminomethyl thiocyanate exerts its effects involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparaison Avec Des Composés Similaires
Isothiocyanates: These compounds also contain the thiocyanate group but differ in their reactivity and applications.
Thiocyanates: Similar to triaminomethyl thiocyanate, these compounds are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its combination of amino and thiocyanate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Propriétés
Numéro CAS |
7253-03-4 |
|---|---|
Formule moléculaire |
C2H6N4S |
Poids moléculaire |
118.16 g/mol |
Nom IUPAC |
triaminomethyl thiocyanate |
InChI |
InChI=1S/C2H6N4S/c3-1-7-2(4,5)6/h4-6H2 |
Clé InChI |
WTHMPFIIEXIALV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SC(N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
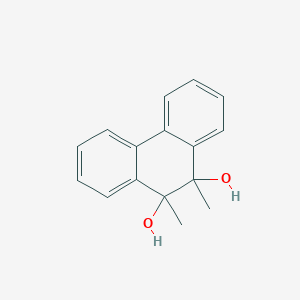

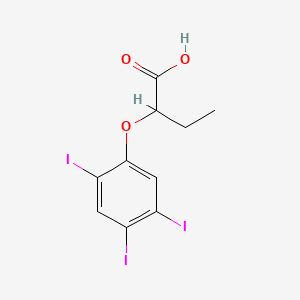
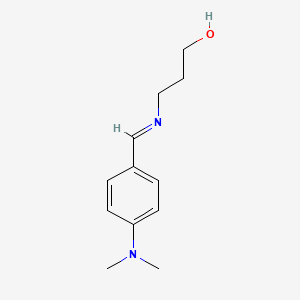
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
